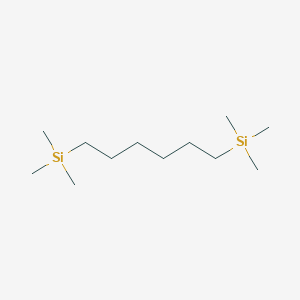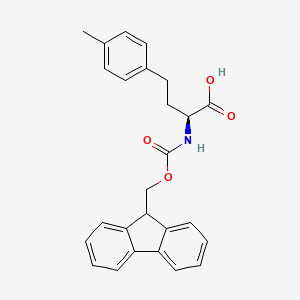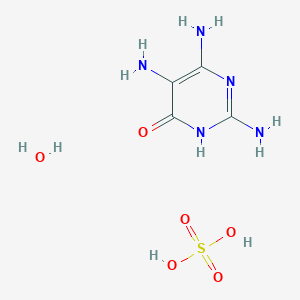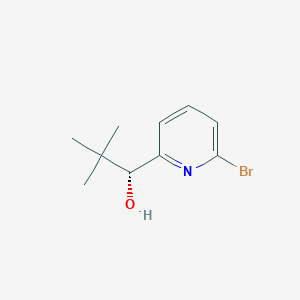
1,6-Bis(trimethylsilyl)hexane
Vue d'ensemble
Description
1,6-Bis(trimethylsilyl)hexane is a chemical compound with the molecular formula C12H30O6Si2 . It is a colorless to almost colorless clear liquid .
Molecular Structure Analysis
The molecular weight of 1,6-Bis(trimethylsilyl)hexane is 326.54 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
1,6-Bis(trimethylsilyl)hexane is a liquid at 20 degrees Celsius . The flash point is 108 °C , and it has a specific gravity of 1.02 . The refractive index is 1.42 .Applications De Recherche Scientifique
Polymerization and Material Properties
1,6-Bis(trimethylsilyl)hexane is used in the synthesis of hybrid organic-inorganic materials. It undergoes sol-gel polymerization, forming network polymers that can be porous or non-porous based on reaction conditions. This is particularly useful in creating materials with specific porosity and structural properties (Loy et al., 2013).
Organometallic Chemistry
This compound plays a significant role in organometallic chemistry. It is used in synthesizing complexes with metals such as cobalt and molybdenum. These complexes have distinct spectroscopic characteristics and are studied for their reactivity and potential applications (Lindsell et al., 1992). Additionally, 1,6-Bis(trimethylsilyl)hexane is used in the preparation of ruthenium clusters, which are important in the study of complex molecular structures (Low et al., 1998).
Stereospecific Polymerization
The compound is utilized in the stereospecific polymerization of dienes. This process is significant in creating specific polymer structures with desired physical and chemical properties (Ding & Weber, 1988).
Catalysis in Organic Synthesis
It is also involved in catalytic processes in organic synthesis. For example, it is used in conjunction with titanium tetrachloride to control the formation of specific organic compounds (Pellissier et al., 1994).
Metallocarbon Cluster Synthesis
1,6-Bis(trimethylsilyl)hexane is a precursor in the synthesis of metallocarbon clusters. These clusters, containing metals like ruthenium and osmium, are of interest for their unique structural and bonding characteristics (Low et al., 1999).
Interaction with S-Block Silylamides
The interaction of this compound with s-block silylamides leads to the formation of charge-separated species, an area of interest in inorganic chemistry (Hill et al., 2011).
Synthesis of Mixed Trihalides
It is used in the synthesis of mixed trihalides, demonstrating its potential in forming diverse chemical structures through halogen bonding (Meazza et al., 2011).
Photolysis and Reactivity Studies
1,6-Bis(trimethylsilyl)hexane is involved in studies of photolysis and reactivity in organic compounds, contributing to understanding complex reactions and intermediates (Kerst et al., 1997).
Molecular Structure Analysis
This compound is used in the analysis of molecular structures in coordination chemistry, aiding in the synthesis and characterization of various metal complexes (Cloke et al., 1996).
Reaction with η5-Cyclopentadienylcobalt
Its reaction with η5-cyclopentadienylcobalt leads to a variety of complexes, furthering the understanding of metal-organic interactions and synthesis (Gesing & Vollhardt, 1981).
Oxidation Studies
The compound is used in oxidation studies of alcohols, contributing to developments in synthetic methodologies (Lee et al., 1996).
Optical Absorption and Polymer Studies
Its derivatives are studied for their optical absorption behavior and air stability in polymers, providing insights into the properties of polymeric materials (Kim et al., 1996).
Catalytic Activity in Ethylene Trimerization
1,6-Bis(trimethylsilyl)hexane derivatives are used in the trimerization of ethylene, showcasing its role in catalytic processes and mechanism studies (Arteaga-Müller et al., 2009).
NMR Studies and Reactivity
It is integral to NMR studies and the reactivity of dilithiated compounds, contributing to the understanding of chemical bonding and structure (Field et al., 1991).
Dehydrogenation Studies
The compound is involved in dehydrogenation studies with rhodium(I) and iridium(I) complexes, important for understanding the mechanisms of ligand transformation (Clark, 1977).
Comparative Studies of Bis(Silirane) Derivatives
Its derivatives are used in comparative studies of bis(silirane), providing valuable information on steric effects in organosilicon chemistry (Pichaandi et al., 2011).
Safety and Hazards
1,6-Bis(trimethylsilyl)hexane can cause skin and eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If eye irritation persists, medical advice or attention should be sought . If it comes into contact with the skin, it should be washed off with plenty of soap and water . If skin irritation occurs, medical advice or attention should be sought . Contaminated clothing should be removed and washed before reuse .
Propriétés
IUPAC Name |
trimethyl(6-trimethylsilylhexyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30Si2/c1-13(2,3)11-9-7-8-10-12-14(4,5)6/h7-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYUZFHUXCUPQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCCCCC[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-[Iminobis(sulfonyl)]-3,3'-bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthalene](/img/structure/B3067554.png)
![9-Octadecenamide, N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-, ammonium salt, (9Z)-](/img/structure/B3067564.png)
![1,10-Bis(4-chlorophenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067567.png)



![1'H-Spiro[piperidine-4,2'-quinoxalin]-3'(4'H)-one dihydrochloride](/img/structure/B3067602.png)



![12-Hydroxy-1,10-dinaphthalen-1-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067618.png)
![Diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin, 3,7-bis(3,5-dimethylphenyl)-10,11,12,13-tetrahydro-5-hydroxy-, 5-oxide, (11aR)-](/img/structure/B3067625.png)
![(11aR)-3,7-Bis[3,5-bis(trifluoromethyl)phenyl]-10,11,12,13-tetrahydro-5-hydroxy-5-oxide-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin](/img/structure/B3067626.png)
